5-ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide 5-ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 126004-36-2
VCID: VC0238185
InChI: InChI=1S/C11H14N3O8P/c1-2-5-7(10(12)17)13-4-14(5)11-9(16)8(15)6(22-11)3-21-23(18,19)20/h1,4,6,8-9,11,15-16H,3H2,(H2,12,17)(H2,18,19,20)/t6-,8-,9-,11-/m1/s1
SMILES: C#CC1=C(N=CN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N
Molecular Formula: C11H14N3O8P
Molecular Weight: 347.22 g/mol

5-ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide

CAS No.: 126004-36-2

Main Products

VCID: VC0238185

Molecular Formula: C11H14N3O8P

Molecular Weight: 347.22 g/mol

5-ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide - 126004-36-2

CAS No. 126004-36-2
Product Name 5-ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide
Molecular Formula C11H14N3O8P
Molecular Weight 347.22 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(4-carbamoyl-5-ethynylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C11H14N3O8P/c1-2-5-7(10(12)17)13-4-14(5)11-9(16)8(15)6(22-11)3-21-23(18,19)20/h1,4,6,8-9,11,15-16H,3H2,(H2,12,17)(H2,18,19,20)/t6-,8-,9-,11-/m1/s1
Standard InChIKey QXUDJLUJMGCCEK-PNHWDRBUSA-N
Isomeric SMILES C#CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N
SMILES C#CC1=C(N=CN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N
Canonical SMILES C#CC1=C(N=CN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N
Synonyms 5-ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide
5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide 5'-monophosphate
EICARMP
PubChem Compound 188393
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator